molecular formula C21H18N2O3 B14526571 2,5-Dianilino-3-propanoylcyclohexa-2,5-diene-1,4-dione CAS No. 62370-25-6

2,5-Dianilino-3-propanoylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14526571
CAS No.: 62370-25-6
M. Wt: 346.4 g/mol
InChI Key: CKIWBXJDVMURRB-UHFFFAOYSA-N
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Description

2,5-Dianilino-3-propanoylcyclohexa-2,5-diene-1,4-dione is a chemical compound with a complex structure that includes a cyclohexa-2,5-diene-1,4-dione core substituted with anilino and propanoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dianilino-3-propanoylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with aniline derivatives under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dianilino-3-propanoylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The anilino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2,5-Dianilino-3-propanoylcyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dianilino-3-propanoylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diaminocyclohexa-2,5-diene-1,4-dione: A related compound with similar structural features but different functional groups.

    2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione: Another similar compound with chlorine substituents.

Uniqueness

2,5-Dianilino-3-propanoylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of anilino and propanoyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

62370-25-6

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

3-anilino-4-hydroxy-6-phenylimino-5-propanoylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C21H18N2O3/c1-2-17(24)19-20(23-15-11-7-4-8-12-15)18(25)13-16(21(19)26)22-14-9-5-3-6-10-14/h3-13,22,26H,2H2,1H3

InChI Key

CKIWBXJDVMURRB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=O)C1=NC2=CC=CC=C2)NC3=CC=CC=C3)O

Origin of Product

United States

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